molecular formula C8H10FN3O3S B192944 2(1H)-Pyrimidinone, 4-amino-5-fluoro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2S-trans)- CAS No. 145416-34-8

2(1H)-Pyrimidinone, 4-amino-5-fluoro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2S-trans)-

Cat. No. B192944
M. Wt: 247.25 g/mol
InChI Key: XQSPYNMVSIKCOC-WDSKDSINSA-N
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Description

“2(1H)-Pyrimidinone, 4-amino-5-fluoro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2S-trans)-” is a chemical compound with the CAS number 145416-34-8 . It is also known by the synonym "2-epi-(-)-emtricitabine" .


Molecular Structure Analysis

The molecular formula of this compound is C8H10FN3O3S . Its molecular weight is 247.25 g/mol .

Scientific Research Applications

Synthesis Techniques and Characterization

  • Large-Scale Synthesis : A method for large-scale synthesis of lamivudine (a derivative of the compound ) through resolution of racemic lamivudine by cocrystal formation has been established. This synthesis yields high purity lamivudine with an enantiomeric excess of over 99.9% (Roy et al., 2009).
  • Synthesis and Biological Evaluation : Derivatives of the compound have been synthesized and evaluated for cytotoxicity against various tumor cell lines and for antiviral activity against HIV-1 and HBV (Liu et al., 2000).

Novel Compound Design and Analysis

  • Dinucleotide Analogs : Novel dinucleotide analogs related to the compound have been synthesized, exploring new strategies and showing superiority in certain chemical reactions (Valiyev et al., 2010).
  • Stereochemical Preparation : The stereochemical preparation of derivatives involving this compound has been studied, highlighting its incorporation into complex molecular structures like cyclic β-peptides (Yoshinari et al., 2011).

Structural Studies and Pharmaceutical Applications

  • Crystallographic Studies : A study focused on the crystallographic structure of lamivudine hemihydrate, a derivative of the compound, providing insights into its molecular architecture and potential pharmaceutical applications (Bhattacharya et al., 2010).
  • Anti-Inflammatory and Analgesic Properties : Pyrimidine heterocycles, closely related to the compound, have been synthesized and evaluated for their anti-inflammatory and analgesic activities, underscoring the pharmaceutical relevance of such compounds (Muralidharan et al., 2019).

Antifungal and Antiviral Research

  • Antifungal Agent Synthesis : Research has been conducted on the synthesis of voriconazole, an antifungal agent, involving the stereoselective addition of a pyrimidine derivative related to the compound (Butters et al., 2001).
  • Insulin-Mimetic Activities : Vanadyl and zinc(II) complexes of pyrimidinone derivatives have been synthesized and studied for their insulin-mimetic activities, demonstrating the compound's potential in diabetes treatment (Yamaguchi et al., 2006).

properties

IUPAC Name

4-amino-5-fluoro-1-[(2S,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN3O3S/c9-4-1-12(8(14)11-7(4)10)5-3-16-6(2-13)15-5/h1,5-6,13H,2-3H2,(H2,10,11,14)/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQSPYNMVSIKCOC-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(S1)CO)N2C=C(C(=NC2=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](O[C@@H](S1)CO)N2C=C(C(=NC2=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00163008
Record name 2(1H)-Pyrimidinone, 4-amino-5-fluoro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2S-trans)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00163008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2(1H)-Pyrimidinone, 4-amino-5-fluoro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2S-trans)-

CAS RN

145416-34-8
Record name Oxathiolan, 5FC-(-)-alpha
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145416348
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2(1H)-Pyrimidinone, 4-amino-5-fluoro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2S-trans)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00163008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of (−)-FTC [32(2R, β/α)](60:40 of a β:α anomer mixture, 3.0 g) was dissolved in methanol (30 ml), cooled to 0° C., and treated with a 4.0 M solution of HCl in 1,4-dioxane (3.3 ml [1.1x]). The solution was stirred for 20 minutes, and subsequently concentrated to dryness affording an off-white solid.
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Synthesis routes and methods II

Procedure details

A mixture of (−)-FTC [32 (2R, β/α)] (60:40 of a β:α anomer mixture, 3.0 g) was dissolved in methanol (30 ml), cooled to 0° C., and treated with a 4.0 M solution of HCl in 1,4-dioxane (3.3 ml [1.1×]). The solution was stirred for 20 minutes, and subsequently concentrated to dryness affording an off-white solid.
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0 (± 1) mol
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3.3 mL
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30 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2(1H)-Pyrimidinone, 4-amino-5-fluoro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2S-trans)-
Reactant of Route 2
2(1H)-Pyrimidinone, 4-amino-5-fluoro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2S-trans)-
Reactant of Route 3
2(1H)-Pyrimidinone, 4-amino-5-fluoro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2S-trans)-
Reactant of Route 4
2(1H)-Pyrimidinone, 4-amino-5-fluoro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2S-trans)-
Reactant of Route 5
Reactant of Route 5
2(1H)-Pyrimidinone, 4-amino-5-fluoro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2S-trans)-
Reactant of Route 6
2(1H)-Pyrimidinone, 4-amino-5-fluoro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2S-trans)-

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